molecular formula C10H9BrO B12809584 2-Bromo-2-methyl-1-indanone CAS No. 5728-91-6

2-Bromo-2-methyl-1-indanone

Cat. No.: B12809584
CAS No.: 5728-91-6
M. Wt: 225.08 g/mol
InChI Key: RECHMHWGWSZYCV-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-1-indanone is a halogenated indanone derivative. It is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a bromine atom and a methyl group attached to the indanone core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-methyl-1-indanone typically involves the bromination of 2-methyl-1-indanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-methyl-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-2-methyl-1-indanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyl-1-indanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key sites for chemical interactions. The compound can form covalent bonds with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-2-methyl-1-indanone is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .

Properties

CAS No.

5728-91-6

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

2-bromo-2-methyl-3H-inden-1-one

InChI

InChI=1S/C10H9BrO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3

InChI Key

RECHMHWGWSZYCV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)Br

Origin of Product

United States

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